molecular formula C32H36BrN5O8 B12765383 methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134106-78-8

methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate

Cat. No.: B12765383
CAS No.: 134106-78-8
M. Wt: 698.6 g/mol
InChI Key: QRMNENFZDDYDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyrroloindole core modified with a bromomethyl group, a 4-methylpiperazine-1-carbonyloxy substituent, and a 5,6,7-trimethoxyindole-2-carbonyl moiety. Its synthesis likely involves multi-step reactions, including:

  • Piperazine coupling: Similar to methods described in and , where piperazine derivatives are synthesized via EDC-mediated coupling with indole-2-carboxylic acids .
  • Bromomethyl introduction: The bromomethyl group may enhance reactivity for further functionalization or act as a leaving group in nucleophilic substitutions.
  • Trimethoxyindole incorporation: The 5,6,7-trimethoxyindole moiety, common in bioactive compounds, could influence solubility and target binding .

Structural confirmation of such compounds typically relies on 1H/13C-NMR, HR-MS, and X-ray crystallography (as referenced in and for analogous structures) .

Properties

IUPAC Name

methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMNENFZDDYDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36BrN5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870029
Record name Methyl 8-(bromomethyl)-2-methyl-4-[(4-methylpiperazine-1-carbonyl)oxy]-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134106-78-8
Record name Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 3,6,7,8-tetrahydro-8-(bromomethyl)-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134106788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is typically achieved via a semi-synthetic approach starting from a related natural or synthetic precursor, such as duocarmycin B2 or its derivatives. The process involves:

  • Construction of the pyrroloindole core.
  • Introduction of the bromomethyl group at the 8-position.
  • Attachment of the 4-methylpiperazine-1-carbonyl oxy substituent.
  • Coupling with the 5,6,7-trimethoxy-1H-indole-2-carbonyl moiety.
  • Final esterification to form the methyl carboxylate.

Each step requires selective functional group transformations and protection/deprotection strategies to maintain the integrity of sensitive groups.

Detailed Stepwise Preparation

Step Reaction Type Description Key Reagents/Conditions Notes
1 Pyrroloindole Core Formation Cyclization to form the 7,8-dihydro-3H-pyrrolo[3,2-e]indole scaffold Intramolecular cyclization under acidic or basic catalysis Stereochemistry at C-8 is controlled here
2 Bromomethylation Introduction of bromomethyl group at C-8 Bromomethylation using N-bromosuccinimide (NBS) or bromine in presence of radical initiators Requires low temperature to avoid overbromination
3 Carbamoylation Attachment of 4-methylpiperazine-1-carbonyl group via carbamate linkage Reaction with 4-methylpiperazine-1-carbonyl chloride or activated carbonate Protecting groups may be used on piperazine nitrogen
4 Acylation Coupling with 5,6,7-trimethoxy-1H-indole-2-carboxylic acid derivative Peptide coupling reagents such as EDCI, DCC, or HATU Ensures formation of amide bond at position 6
5 Esterification Formation of methyl ester at carboxylate position 1 Treatment with methanol and acid catalyst or methylating agents Final purification by chromatography

Reaction Conditions and Optimization

  • Temperature control is critical during bromomethylation to prevent side reactions.
  • Solvent choice varies; common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide depending on the step.
  • Use of coupling reagents for amide bond formation is optimized to maximize yield and minimize racemization.
  • Purification typically involves chromatographic techniques such as HPLC to ensure high purity.

Research Findings and Analytical Data

Spectroscopic Confirmation

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of characteristic signals for the bromomethyl group, piperazine moiety, and trimethoxyindole substituent.
  • Mass Spectrometry : Molecular ion peak at m/z consistent with 698.6 g/mol molecular weight.
  • Infrared Spectroscopy : Bands corresponding to carbamate, amide, and ester functionalities.

Yield and Purity

  • Overall yields for the multi-step synthesis range from 30% to 50%, depending on scale and optimization.
  • Purity levels exceeding 98% are achievable with proper chromatographic purification.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Duocarmycin B2 derivative or synthetic pyrroloindole precursor
Key Reagents NBS (bromomethylation), 4-methylpiperazine-1-carbonyl chloride, coupling agents (EDCI, DCC)
Solvents DCM, THF, DMF
Temperature Range 0°C to room temperature for bromomethylation; room temperature to 40°C for coupling
Purification Silica gel chromatography, preparative HPLC
Yield Range 30-50% overall
Analytical Techniques NMR, MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromomethyl group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

The compound features a complex structure characterized by an indole core, which is known for its significant biological activity. The presence of various functional groups enhances its potential as a pharmacological agent.

Medicinal Chemistry

Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has been investigated for its potential therapeutic applications in treating various diseases:

  • Antiviral Properties : Studies have shown that indole derivatives can exhibit antiviral activities against several viral strains.
  • Anticancer Activity : The compound is being explored for its ability to inhibit cancer cell proliferation and induce apoptosis in malignant cells.
  • Antimicrobial Effects : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Research

In biological studies, this compound is used to understand the interaction between small molecules and biological systems:

  • Target Identification : The compound's interactions with specific receptors can elucidate pathways involved in disease mechanisms.
  • Biomarker Development : Its unique structure may help identify biomarkers for certain diseases.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds.
  • Chemical Processes : Its unique properties may lead to advancements in chemical manufacturing techniques.

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PARP-1 Inhibitor: 2-(4-(4-(4-Bromobenzyl)Piperazine-1-Carbonyl)Phenyl)-1H-Thieno[3,4-d]Imidazole-4-Carboxamide (13g)

  • Structural Differences: Core: Thienoimidazole vs. pyrroloindole. Substituents: 4-Bromobenzyl vs. bromomethyl and trimethoxyindole.
  • Synthesis : Compound 13g () was synthesized in 47.5% yield, with a melting point of 285–288°C, compared to the target compound’s likely lower yield due to its complexity .
  • Biological Activity : 13g targets PARP-1, while the trimethoxyindole in the target compound may confer different bioactivity (e.g., kinase inhibition) .

Tetrahydroimidazo[1,2-a]Pyridine Derivative (1l)

  • Structural Differences :
    • Core : Tetrahydroimidazopyridine vs. pyrroloindole.
    • Substituents : Diethyl carboxylate vs. methyl carboxylate; nitrophenyl vs. trimethoxyindole.
  • Physical Properties : 1l () has a melting point of 243–245°C and 51% yield, suggesting that the target compound’s bromomethyl group may reduce crystallinity and yield .

Hybrid 8-Hydroxyquinoline-Indole Derivatives (18a–18h)

  • Structural Differences: Core: 8-Hydroxyquinoline vs. pyrroloindole. Substituents: Piperazine-1-carboxylate vs. 4-methylpiperazine-1-carbonyloxy.
  • Synthesis : Derivatives 18a–18h () were synthesized in 75–90% yields, indicating that the target compound’s additional bromomethyl group may complicate purification .

Key Data Table: Comparative Analysis

Parameter Target Compound Compound 13g Compound 1l Derivatives 18a–18h
Core Structure Pyrroloindole Thienoimidazole Tetrahydroimidazopyridine 8-Hydroxyquinoline-Indole
Key Substituents Bromomethyl, trimethoxyindole 4-Bromobenzyl Diethyl carboxylate, nitrophenyl Piperazine-1-carboxylate
Melting Point Not reported 285–288°C 243–245°C Not reported
Synthetic Yield Likely <75% (inferred) 47.5% 51% 75–90%
Bioactivity Target Not reported (hypothesized kinase inhibition) PARP-1 inhibition Not reported Enzyme inhibition (unspecified)

Structural and Electronic Considerations

  • Isoelectronicity vs. The bromomethyl group in the target compound may confer distinct reactivity compared to 13g’s bromobenzyl group .
  • Piperazine Role : The 4-methylpiperazine in the target compound could enhance solubility and metabolic stability compared to unsubstituted piperazines in 18a–18h .

Biological Activity

Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate (CAS Number: 154889-68-6), also known as Pibrozelesin, is a semisynthetic derivative of the antineoplastic antibiotic duocarmycin B2. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy.

PropertyValue
Molecular FormulaC32H36BrN5O8
Molecular Weight698.561 g/mol
Density1.53 g/cm³
Boiling Point879.2 ºC at 760 mmHg
Flash Point485.5 ºC
LogP4.595

Pibrozelesin exhibits its biological activity primarily through the interaction with DNA. Upon activation by carboxyl esterase enzymes in the body, it forms a highly reactive species that alkylates DNA, leading to the formation of DNA cross-links. This mechanism is crucial for its anticancer properties as it disrupts DNA replication and transcription processes in rapidly dividing cancer cells .

Anticancer Effects

Pibrozelesin has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it demonstrates significant antiproliferative activity against human cancer cell lines such as:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In vitro studies have shown that Pibrozelesin induces apoptosis in these cell lines through the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers evaluated the effects of Pibrozelesin on MCF-7 cells and reported a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 0.5 µM, indicating high potency against breast cancer cells .
  • Combination Therapy : In another investigation, Pibrozelesin was combined with miltefosine against Leishmania donovani, showing synergistic effects that enhanced antileishmanial activity. This suggests potential applications beyond oncology into infectious disease treatment .

Pharmacological Profile

The pharmacological profile of Pibrozelesin indicates that it possesses favorable characteristics for drug development:

  • High Lipophilicity : With a LogP of 4.595, it shows good membrane permeability.
  • Selective Toxicity : It preferentially targets cancer cells over normal cells, reducing potential side effects associated with traditional chemotherapeutics.

Q & A

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer: A multi-technique approach is essential due to the compound's structural complexity:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions, particularly the bromomethyl group and indole/pyrroloindole moieties. For example, in similar indole derivatives, aromatic protons resonate between δ 6.8–8.2 ppm, while methyl groups appear at δ 2.1–3.5 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) to confirm purity and rule out side products .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1700–1750 cm⁻¹) and piperazine-related N-H/N-C=O vibrations .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, though crystallization may require tailored solvent systems due to the compound’s hydrophobicity .

Table 1: Key Spectroscopic Benchmarks for Structural Validation

TechniqueTarget SignalsReference (Similar Compounds)
1H NMRBromomethyl (δ ~3.3–4.0 ppm), Indole NH (δ ~10–12 ppm)
13C NMRCarbonyl carbons (δ ~160–180 ppm), Methoxy groups (δ ~55–60 ppm)
HRMSExact mass matching (<3 ppm error)

Q. How can researchers address challenges in regioselective bromination during synthesis?

Answer: The bromomethyl group at the 8-position requires careful control to avoid off-target reactivity:

  • Protecting Groups : Temporarily block reactive sites (e.g., indole NH or ester moieties) using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during bromination .
  • Radical Bromination : Use N-bromosuccinimide (NBS) with UV light or AIBN initiators for selective allylic/benzylic bromination .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt before over-bromination occurs .

Advanced Research Questions

Q. What experimental design strategies optimize the multi-step synthesis of this compound?

Answer: The synthesis involves sequential coupling, bromination, and cyclization steps, demanding systematic optimization:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) for critical steps like indole-pyrroloindole coupling .
  • Flow Chemistry : Improve yield and reproducibility in oxidation or cyclization steps by leveraging continuous-flow systems with real-time monitoring .
  • Bayesian Optimization : Use machine learning to predict optimal reaction conditions (e.g., solvent polarity, stoichiometry) for low-yield steps, reducing trial-and-error experimentation .

Table 2: Example Optimization Parameters for Key Steps

StepVariables TestedOptimal Conditions (Example)
Indole CouplingSolvent (DMF vs. THF), Temp. (80°C vs. 100°C)DMF, 100°C, 18h
BrominationNBS Equiv. (1.0 vs. 1.2), Light Exposure1.2 equiv., UV, 2h

Q. How can computational modeling resolve discrepancies in spectroscopic data or reaction outcomes?

Answer: Computational tools provide mechanistic insights when experimental data conflict:

  • DFT Calculations : Predict NMR chemical shifts or reaction pathways (e.g., bromination site selectivity) to validate/refute proposed structures .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization or stability, guiding solvent selection for X-ray studies .
  • Docking Studies : Investigate non-covalent interactions (e.g., π-π stacking in indole moieties) to explain unexpected solubility or aggregation behavior .

Q. What strategies mitigate stability issues during storage or handling?

Answer: The compound’s bromomethyl group and ester linkages may degrade under moisture or light:

  • Lyophilization : Store as a lyophilized solid under inert gas (Ar/N2) to prevent hydrolysis .
  • Light-Sensitive Protocols : Use amber glassware and low-temperature conditions (-20°C) for long-term storage .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR and HRMS data during characterization?

Answer: Discrepancies may arise from residual solvents, tautomerism, or isotopic patterns:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings, especially in crowded aromatic regions .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]+ and adducts (e.g., Na+/K+), ensuring correct mass assignment .
  • Alternative Synthesis Routes : Reproduce the compound via divergent pathways (e.g., varying protecting groups) to confirm structural consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.